(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride
CAS No.: 1052529-90-4
Cat. No.: VC8044137
Molecular Formula: C13H14ClNO3
Molecular Weight: 267.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1052529-90-4 |
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Molecular Formula | C13H14ClNO3 |
Molecular Weight | 267.71 g/mol |
IUPAC Name | 2-(2,8-dimethylquinolin-4-yl)oxyacetic acid;hydrochloride |
Standard InChI | InChI=1S/C13H13NO3.ClH/c1-8-4-3-5-10-11(17-7-12(15)16)6-9(2)14-13(8)10;/h3-6H,7H2,1-2H3,(H,15,16);1H |
Standard InChI Key | VRSPUSDDHIRISQ-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)O.Cl |
Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)O.Cl |
Introduction
Chemical Structure and Identification
The compound belongs to the quinoline family, characterized by a bicyclic structure fused from a benzene ring and a pyridine ring. Key structural features include:
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Quinoline core: Substituted with methyl groups at positions 2 and 8.
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Acetic acid moiety: Linked via an ether bond at position 4 of the quinoline ring.
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Hydrochloride salt: Improves aqueous solubility for biological applications.
Molecular Data
Synthesis and Derivatives
Synthetic Routes
The hydrochloride salt is typically synthesized via a two-step process:
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Alkylation of 4-hydroxy-2,8-dimethylquinoline: Reacted with bromoacetic acid under basic conditions to form the ether-linked acetic acid derivative .
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Salt formation: Treatment with hydrochloric acid yields the final product .
Representative Reaction Scheme:
Structural Analogues
Modifications to the quinoline core or acetic acid chain influence bioactivity:
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Fluorinated derivatives: Substitution at position 5 (e.g., 5-fluoro analogues) enhances antimycobacterial activity .
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Amide variants: Replacement of the carboxylic acid with an amide group improves metabolic stability .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Enhanced in hydrochloride form compared to the free acid .
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pH sensitivity: Degrades under neutral or alkaline conditions, necessitating acidic formulations for stability .
Spectroscopic Data
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¹H NMR (DMSO-d₆): Peaks at δ 2.23 (methyl groups), 3.95 (methoxy), 4.62 (ether-linked CH₂) .
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HRMS (ESI): m/z 341.1651 [M + H]⁺ for related fluorinated analogues .
Pharmacological Research
Antimycobacterial Activity
While direct data on this compound is limited, structurally related 4-alkoxyquinolines demonstrate potent activity against Mycobacterium tuberculosis (Mtb):
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MIC values: 0.05–1.8 μM for analogues with similar substitution patterns .
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Mechanism: Inhibition of cytochrome bc₁ complex, disrupting bacterial respiration .
ADME Profiles
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Metabolic stability: Moderate hepatic clearance observed in rat microsomes for related compounds .
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Permeability: Low passive permeability (PAMPA assay), suggesting formulation challenges .
Applications in Research
Drug Development
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Lead optimization: Serves as a scaffold for antitubercular agents due to its quinoline core .
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Structure-activity relationship (SAR) studies: Methyl and halogen substitutions are explored to balance potency and solubility .
Chemical Probes
Hazard Statement | Precautionary Measure |
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H302 (Harmful if swallowed) | Avoid ingestion |
H315 (Skin irritation) | Use gloves |
H319 (Eye irritation) | Wear eye protection |
H335 (Respiratory irritation) | Use in ventilated areas |
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